Fenpropathrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in common organic solvents (chloroform, acetone, methanol).

In water, 1.41X10-2 mg/l @ 25 °C.

Synonyms

Canonical SMILES

Mode of Action

One key area of research focuses on Fenpropathrin's insecticidal properties. Studies have shown that it disrupts the nervous system of insects by targeting voltage-gated sodium channels [1]. These channels are essential for nerve impulses, and Fenpropathrin interferes with their function, leading to paralysis and death of the insect [1]. Understanding the specific mode of action allows researchers to develop more targeted control strategies.

[1] Soderlund, D. M. (2007). Pyrethroids and the Sodium Channel. [Insecticides acting on the nervous system] (pp. 107–126). Springer.

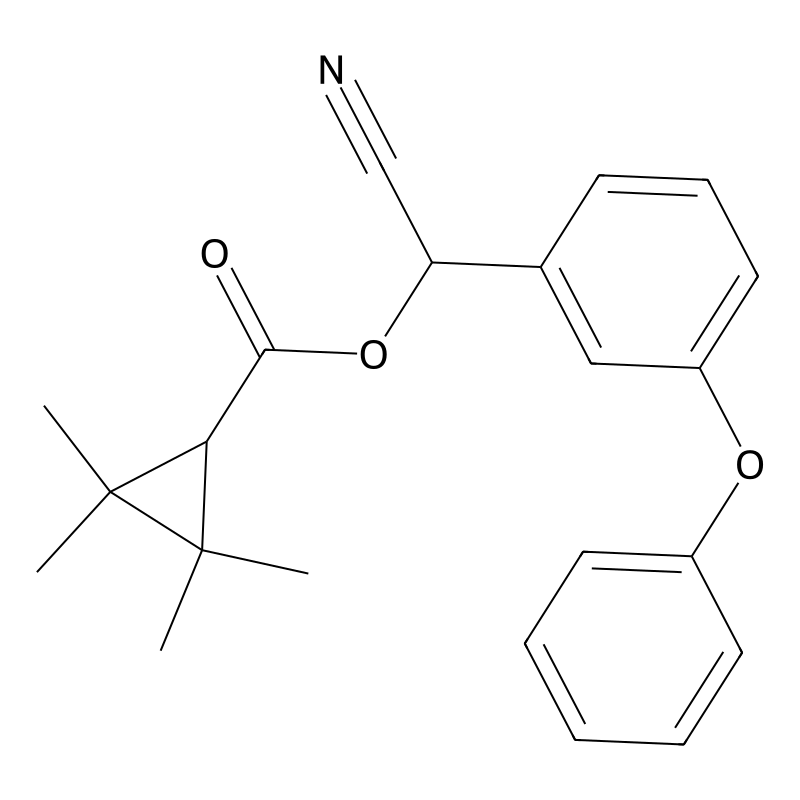

Fenpropathrin is a synthetic pyrethroid insecticide and acaricide, primarily used in agricultural settings and household pest control. It is characterized by its unique chemical structure, which includes an α-cyano group, making it a member of the type II pyrethroids. This compound was first synthesized in 1971 and commercialized in 1980. Its chemical formula is CHNO, with a molecular weight of approximately 349.4 g/mol. At room temperature, it appears as a yellow-brown solid with low solubility in water but higher solubility in organic solvents such as cyclohexanone and methanol .

The primary mode of action of fenpropathrin involves interference with voltage-gated sodium channels in the nervous systems of insects. This disruption leads to prolonged depolarization, causing paralysis and death in targeted pests. Fenpropathrin exhibits both type I and type II pyrethroid properties; it induces repetitive firing of nerve impulses while also presenting symptoms typical of type II compounds, such as convulsions . Its toxicity profile indicates that it can affect non-target organisms, including bees and aquatic life, particularly if they are exposed directly .

Fenpropathrin can be synthesized through several methods, typically involving the reaction of phenoxybenzyl alcohol with cyanoacetic acid derivatives. The synthesis may include multiple steps such as:

- Formation of the phenoxybenzyl moiety.

- Introduction of the α-cyano group.

- Esterification to create the final compound.

The precise conditions (temperature, pressure, catalysts) can vary based on the desired yield and purity of fenpropathrin .

Fenpropathrin is widely used in agriculture for controlling various pests on crops such as fruit trees, cotton, and ornamental plants. It is effective against numerous insect species and mites (excluding rust mites) due to its potent insecticidal properties . Additionally, it is employed in household pest control products for managing infestations of common pests.

Research indicates that fenpropathrin interacts with various biological systems beyond its target pests. In animal studies, it has been shown to possess neurotoxic effects that may lead to conditions such as Parkinson's disease after prolonged exposure . Interaction studies have also highlighted its potential to affect non-target organisms through direct contact or environmental contamination, raising concerns about its ecological impact .

Fenpropathrin shares structural similarities with several other synthetic pyrethroids. Here are some comparable compounds:

| Compound | Chemical Structure | Type | Unique Features |

|---|---|---|---|

| Cyfluthrin | CHClFO | Type II | Contains chlorine and fluorine substituents |

| Deltamethrin | CHBrO | Type II | More potent against a broader range of pests |

| Lambda-cyhalothrin | CHClFO | Type II | Features a unique chiral center enhancing its activity |

| Permethrin | CHClO | Type I/II | Exhibits both type I and II characteristics |

Fenpropathrin stands out due to its dual action as both type I and type II pyrethroid, which allows for a broader spectrum of efficacy against various pests while also presenting unique toxicity profiles compared to other compounds in its class .

Purity

Physical Description

Pale yellow liquid; [Merck Index] Yellowish-brown liquid or solid; mp = 45-50 deg C; [HSDB] Yellow to brown liquid or solid (purity and temperature dependent); [CAMEO] Yellow-brown liquid or solid (depends on storage); mp = 45-50 deg C; [MSDSonline]

Color/Form

Yellow brown liquid or solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 6.0 @ 20 °C

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Mechanism of Action

Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/

The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/

For more Mechanism of Action (Complete) data for FENPROPATHRIN (12 total), please visit the HSDB record page.

Vapor Pressure

5.48X10-6 mm Hg @ 20 °C

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

64257-84-7

Absorption Distribution and Excretion

WHEN RADIOACTIVE PYRETHROID IS ADMIN ORALLY TO MAMMALS, IT IS ABSORBED FROM INTESTINAL TRACT OF THE ANIMALS & DISTRIBUTED IN EVERY TISSUE EXAMINED. EXCRETION OF RADIOACTIVITY IN RATS ADMIN TRANS-ISOMER: DOSAGE: 500 MG/KG; INTERVAL 20 DAYS; URINE 36%; FECES 64%; TOTAL 100%. /PYRETHROIDS/

Pyrethrins are absorbed through intact skin when applied topically. When animals were exposed to aerosols of pyrethrins with piperonyl butoxide being released into the air, little or none of the combination was systemically absorbed. /Pyrethrins/

Although limited absorption may account for the low toxicity of some pyrethroids, rapid biodegradation by mammalian liver enzymes (ester hydrolysis and oxidation) is probably the major factor responsible. Most pyrethroid metabolites are promptly excreted, at least in part, by the kidney. /Pyrethroids/

Metabolism Metabolites

The metabolic pathways for the breakdown of the pyrethroids vary little between mammalian species but vary somewhat with structure. ... Essentially, pyrethrum & allethrin are broken down mainly by oxidation of the isobutenyl side chain of the acid moiety & of the unsaturated side chain of the alcohol moiety with ester hydrolysis playing & important part, whereas for the other pyrethroids ester hydrolysis predominates. /Pyrethrum and pyrethroids/

The relative resistance of mammals to the pyrethroids is almost wholly attributable to their ability to hydrolyze the pyrethroids rapidly to their inactive acid & alcohol components, since direct injection into the mammalian CNS leads to a susceptibility similar to that seen in insects. Some additional resistance of homeothermic organisms can also be attributed to the negative temperature coefficient of action of the pyrethroids, which are thus less toxic at mammalian body temperatures, but the major effect is metabolic. Metabolic disposal of the pyrethroids is very rapid, which means that toxicity is high by the iv route, moderate by slower oral absorption, & often unmeasureably low by dermal absorption. /Pyrethroids/

FASTEST BREAKDOWN IS SEEN WITH PRIMARY ALCOHOL ESTERS OF TRANS-SUBSTITUTED ACIDS SINCE THEY UNDERGO RAPID HYDROLYTIC & OXIDATIVE ATTACK. FOR ALL SECONDARY ALCOHOL ESTERS & FOR PRIMARY ALCOHOL CIS-SUBSTITUTED CYCLOPROPANECARBOXYLATES, OXIDATIVE ATTACK IS PREDOMINANT. /PYRETHROIDS/

For more Metabolism/Metabolites (Complete) data for FENPROPATHRIN (7 total), please visit the HSDB record page.

Fenpropathrin has been shown to be well absorbed after oral administration, extensively metabolized, and eliminated as polar conjugates in urine. The main route of metabolism was, as anticipated, via hydrolysis of the ester linkage. The cyclopropane-carboxylic acid moiety was subsequently excreted via the urine as the glucuronide conjugate. (L857)

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/

Analytic Laboratory Methods

Pyrethrins ... in pesticide formulations are analyzed using gas chromatography equipped with flame ionization detection. Average recovery is 98% with a precision of 0.0044-0.011. /Pyrethrins/

... Liquid chromatography method has been developed to quantitate pyrethrins in pesticide formulations. ... Detection was monitored at 240 nm. ... Percent coefficients of variation ranged from 1.39 to 9.68 with the majority less than 5.00. ... /Pyrethrins/

Pyrethrins were detected in soils by gas chromatography after extraction with hexane. /Pyrethrins/

Low level pyrethrin formulations are extracted with tetrahydrofuran and determined via capillary gas chromatography with electron capture detection. ... Analysis of 5 formulations gave an average standard deviation of 3.3%. /Pyrethrins/

Storage Conditions

Interactions

Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metabolism in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/

At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/

Stability Shelf Life

Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

2: Qian H, Hu L, Liu C, Wang H, Gao H, Zhou W. Determination of four pyrethroid insecticides in water samples through membrane emulsification-assisted liquid-liquid microextraction based on solidification of floating organic droplets. J Chromatogr A. 2018 Apr 13. pii: S0021-9673(18)30464-3. doi: 10.1016/j.chroma.2018.04.031. [Epub ahead of print] PubMed PMID: 29685334.

3: Liao CY, Feng YC, Li G, Shen XM, Liu SH, Dou W, Wang JJ. Antioxidant Role of PcGSTd1 in Fenpropathrin Resistant Population of the Citrus Red Mite, Panonychus citri (McGregor). Front Physiol. 2018 Mar 29;9:314. doi: 10.3389/fphys.2018.00314. eCollection 2018. PubMed PMID: 29651254; PubMed Central PMCID: PMC5884870.

4: Xiao JJ, Duan JS, Wu YC, Shi YH, Fang QK, Liao M, Hua RM, Cao HQ. Dissipation and Migration of Pyrethroids in Auricularia polytricha Mont. from Cultivation to Postharvest Processing and Dietary Risk. Molecules. 2018 Mar 29;23(4). pii: E791. doi: 10.3390/molecules23040791. PubMed PMID: 29596356.

5: He X, Yang W, Li S, Liu Y, Hu B, Wang T, Hou X. An amino-functionalized magnetic framework composite of type Fe(3)O(4)-NH(2)@MIL-101(Cr) for extraction of pyrethroids coupled with GC-ECD. Mikrochim Acta. 2018 Jan 24;185(2):125. doi: 10.1007/s00604-018-2672-2. PubMed PMID: 29594621.

6: Lu W, Hu Y, Wei P, Xu Q, Bowman C, Li M, He L. Acaricide-Mediated Competition Between the Sibling Species Tetranychus cinnabarinus and Tetranychus urticae. J Econ Entomol. 2018 Feb 27. doi: 10.1093/jee/toy030. [Epub ahead of print] PubMed PMID: 29490054.

7: Zhan H, Wang H, Liao L, Feng Y, Fan X, Zhang L, Chen S. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Front Microbiol. 2018 Feb 2;9:98. doi: 10.3389/fmicb.2018.00098. eCollection 2018. PubMed PMID: 29456525; PubMed Central PMCID: PMC5801723.

8: Xu Z, Liu W, Yang F. A new approach to estimate bioavailability of pyrethroids in soil by compound-specific stable isotope analysis. J Hazard Mater. 2018 May 5;349:1-9. doi: 10.1016/j.jhazmat.2018.01.038. Epub 2018 Jan 31. PubMed PMID: 29414739.

9: Gao X, Guo H, Wang J, Zhao Q. Sensitive and rapid determination of pyrethroids in human blood by gas chromatography-tandem mass spectrometry with ultrasound-assisted dispersive liquid-liquid microextraction. Drug Test Anal. 2018 Jan 19. doi: 10.1002/dta.2358. [Epub ahead of print] PubMed PMID: 29350497.

10: Kishk A, Hijaz F, Anber HAI, AbdEl-Raof TK, El-Sherbeni AD, Hamed S, Killiny N. RNA interference of acetylcholinesterase in the Asian citrus psyllid, Diaphorina citri, increases its susceptibility to carbamate and organophosphate insecticides. Pestic Biochem Physiol. 2017 Nov;143:81-89. doi: 10.1016/j.pestbp.2017.09.004. Epub 2017 Sep 13. PubMed PMID: 29183615.

11: Zhang M, He J, Shen Y, He W, Li Y, Zhao D, Zhang S. Application of pseudo-template molecularly imprinted polymers by atom transfer radical polymerization to the solid-phase extraction of pyrethroids. Talanta. 2018 Feb 1;178:1011-1016. doi: 10.1016/j.talanta.2017.08.100. Epub 2017 Sep 1. PubMed PMID: 29136789.

12: Xiao JJ, Li Y, Fang QK, Shi YH, Liao M, Wu XW, Hua RM, Cao HQ. Factors Affecting Transfer of Pyrethroid Residues from Herbal Teas to Infusion and Influence of Physicochemical Properties of Pesticides. Int J Environ Res Public Health. 2017 Sep 30;14(10). pii: E1157. doi: 10.3390/ijerph14101157. PubMed PMID: 28973970; PubMed Central PMCID: PMC5664658.

13: Yu X, Killiny N. RNA interference of two glutathione S-transferase genes, Diaphorina citri DcGSTe2 and DcGSTd1, increases the susceptibility of Asian citrus psyllid (Hemiptera: Liviidae) to the pesticides fenpropathrin and thiamethoxam. Pest Manag Sci. 2018 Mar;74(3):638-647. doi: 10.1002/ps.4747. Epub 2017 Nov 22. PubMed PMID: 28971568.

14: Wang K, Xie X, Zhang Y, Huang Y, Zhou S, Zhang W, Lin Y, Fan H. Combination of microwave-assisted extraction and ultrasonic-assisted dispersive liquid-liquid microextraction for separation and enrichment of pyrethroids residues in Litchi fruit prior to HPLC determination. Food Chem. 2018 Feb 1;240:1233-1242. doi: 10.1016/j.foodchem.2017.08.061. Epub 2017 Aug 19. PubMed PMID: 28946248.

15: Chen XD, Stelinski LL. Resistance Management for Asian Citrus Psyllid, Diaphorina citri Kuwayama, in Florida. Insects. 2017 Sep 20;8(3). pii: E103. doi: 10.3390/insects8030103. PubMed PMID: 28930170; PubMed Central PMCID: PMC5620723.

16: Franco AA, Zanardi OZ, Jacob CRO, de Oliveira MBR, Yamamoto PT. Susceptibility of Euseius concordis (Mesostigmata: Phytoseiidae) to pesticides used in citrus production systems. Exp Appl Acarol. 2017 Sep;73(1):61-77. doi: 10.1007/s10493-017-0176-0. Epub 2017 Sep 2. PubMed PMID: 28866797.

17: Ding L, Chen F, Luo R, Pan Q, Wang C, Yu S, Cong L, Liu H, Li H, Ran C. Gene cloning and difference analysis of vitellogenin in Neoseiulus barkeri (Hughes). Bull Entomol Res. 2018 Apr;108(2):141-149. doi: 10.1017/S0007485317000591. Epub 2017 Jul 11. PubMed PMID: 28693644.

18: Zeng H, Yang X, Yang M, Wu X, Zhou W, Zhang S, Lu R, Li J, Gao H. Ultrasound-assisted, hybrid ionic liquid, dispersive liquid-liquid microextraction for the determination of insecticides in fruit juices based on partition coefficients. J Sep Sci. 2017 Sep;40(17):3513-3521. doi: 10.1002/jssc.201700464. Epub 2017 Aug 1. PubMed PMID: 28675591.

19: Shi L, Wang M, Zhang Y, Shen G, Di H, Wang Y, He L. The expression of P450 genes mediating fenpropathrin resistance is regulated by CncC and Maf in Tetranychus cinnabarinus (Boisduval). Comp Biochem Physiol C Toxicol Pharmacol. 2017 Aug;198:28-36. doi: 10.1016/j.cbpc.2017.05.002. Epub 2017 May 11. PubMed PMID: 28502899.

20: Han Y, Mo R, Yuan X, Zhong D, Tang F, Ye C, Liu Y. Pesticide residues in nut-planted soils of China and their relationship between nut/soil. Chemosphere. 2017 Aug;180:42-47. doi: 10.1016/j.chemosphere.2017.03.138. Epub 2017 Apr 4. PubMed PMID: 28391151.